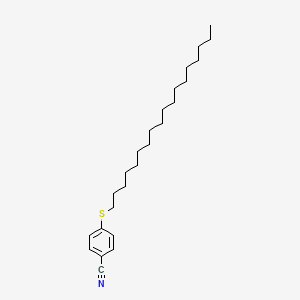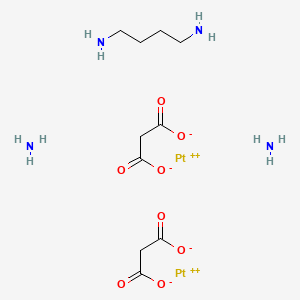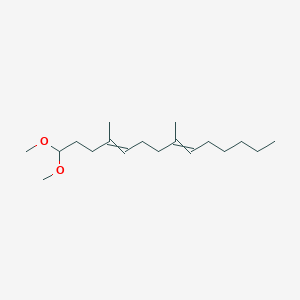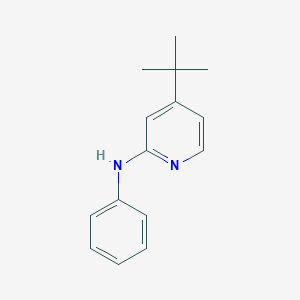![molecular formula C14H30O2Si B14291158 6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- CAS No. 117133-47-8](/img/structure/B14291158.png)
6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- is an organic compound with the molecular formula C13H28OSi. This compound is a derivative of heptenol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- typically involves the protection of 6-hepten-2-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
6-Hepten-2-ol+TBDMSCl+Base→6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alcohols.
Substitution: Produces deprotected alcohols or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis.
Intermediate: Serves as an intermediate in the synthesis of complex molecules.
Biological Studies: Used in the study of enzyme mechanisms and metabolic pathways.
Material Science: Employed in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The TBDMS group can be removed under mild conditions, typically using fluoride ions, to regenerate the free alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hepten-1-ol, 2-methyl-: Similar structure but lacks the TBDMS protecting group.
6-Methyl-6-hepten-2-ol: Another heptenol derivative with different substitution patterns.
6-Hepten-2-ol, 2,6-dimethyl-: A dimethyl-substituted heptenol.
Uniqueness
6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl- is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable tool in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.
Eigenschaften
CAS-Nummer |
117133-47-8 |
|---|---|
Molekularformel |
C14H30O2Si |
Molekulargewicht |
258.47 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxy-2-methylhept-6-en-2-ol |
InChI |
InChI=1S/C14H30O2Si/c1-8-9-10-11-14(5,15)12-16-17(6,7)13(2,3)4/h8,15H,1,9-12H2,2-7H3 |
InChI-Schlüssel |
CFEGORBSCMKWST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(CCCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)


![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)

![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)


![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

